LL-37 FKR Trifluoroacetate is a synthetic derivative of the human cathelicidin LL-37, an antimicrobial peptide known for its broad-spectrum activity against various pathogens. This compound is characterized by its unique amino acid sequence and structural properties that contribute to its biological functions. LL-37 plays a crucial role in innate immunity, exhibiting not only antimicrobial properties but also immunomodulatory effects.
LL-37 is derived from the cathelicidin family of peptides, which are produced by various cells, including neutrophils and epithelial cells. The peptide is synthesized as a precursor protein that undergoes proteolytic cleavage to yield the active LL-37 form. The trifluoroacetate salt form is often used to enhance the stability and solubility of the peptide in various applications.
LL-37 falls under the category of antimicrobial peptides (AMPs), which are small, cationic peptides that exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects. It is classified as a host defense peptide due to its role in the immune response.
The synthesis of LL-37 FKR Trifluoroacetate typically employs solid-phase peptide synthesis techniques. The most common method involves FastMoc chemistry, where amino acids are sequentially added to a growing peptide chain anchored to a solid support.
Technical Details:
LL-37 consists of 37 amino acids with a specific sequence that contributes to its amphipathic nature, allowing it to interact effectively with lipid membranes. The structure can adopt a helical conformation in membrane-mimicking environments.
Data:
LL-37 exhibits various chemical interactions primarily with microbial membranes. Its mechanism involves disruption of lipid bilayers, leading to cell lysis.
Technical Details:
The mechanism by which LL-37 exerts its antimicrobial effects involves several key processes:
Data:
LL-37 FKR Trifluoroacetate has several applications in scientific research and medicine:
The ongoing research into LL-37 derivatives continues to reveal potential therapeutic applications in treating infections, enhancing wound healing, and developing novel antimicrobial agents .
The antimicrobial activity of LL-37 (LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES) stems from its cationic (+6 charge at physiological pH) and amphipathic structure, enabling selective interactions with negatively charged bacterial membranes. Key structural features governing this process include:
LL-37 exhibits lipid-dependent action modes:
Table 1: Key Structural Determinants of LL-37 Membrane Interaction
Structural Feature | Residues Involved | Functional Role | Consequence of Disruption |
---|---|---|---|
Cationic residues | R7, R19, R23, K25, K29 | Electrostatic binding to anionic membranes | Loss of membrane targeting |
Hydrophobic core | F6, F17, I20, I24, V32 | Membrane insertion & permeabilization | Abolished bactericidal activity |
Protease cleavage sites | R19-I20, R23-I24, L31-V32 | Susceptibility to bacterial proteases | Peptide degradation & inactivation |
The α-helical conformation is indispensable for LL-37’s bactericidal and anti-biofilm functions. Key mechanisms include:
Table 2: Functional Impact of α-Helical Conformation in LL-37 and Derivatives
Structural Attribute | Antimicrobial Effect | Biofilm Activity |
---|---|---|
Helical amphipathicity | Membrane thinning & poration | Enhanced matrix penetration |
Supramolecular fibrils | Bacterial co-localization & lysis | Aggregation on extracellular polymers |
Proteolytic stability | Resistance to biofilm-associated proteases | Sustained activity in dense biofilms |
Engineering cyclized derivatives of LL-37 fragments enhances proteolytic stability and membrane targeting:
Table 3: Performance Metrics of Linear LL-37 Fragments vs. Cyclized Derivatives
Peptide | MIC (P. aeruginosa) | Protease Resistance | Anti-Biofilm Activity |
---|---|---|---|
Linear KR-12 | 10 µM | Low | Weak/none |
Cyclic KR-12 dimer (4-res) | 0.6 µM | High | Prevents formation (MIC/2) |
Linear LL-37 | 1–5 µM | Moderate | Dissolves mature biofilms (10 µM) |
CD4-PP (cyclized dimer) | 0.5–2 µM | Very high | Dissolves biofilms (2–4 µM) |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1